Bismuth sulfate

Overview

Description

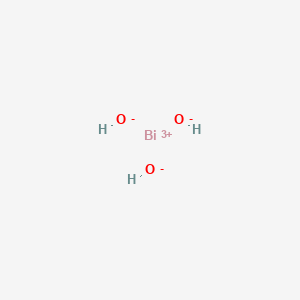

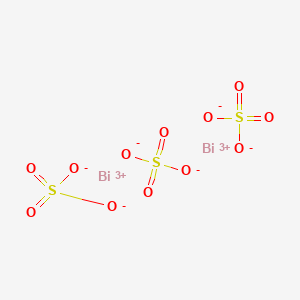

Bismuth Sulfate is a moderately water and acid soluble Bismuth source for uses compatible with sulfates . It is an inorganic chemical compound of bismuth with the formula Bi2(SO4)3 .

Synthesis Analysis

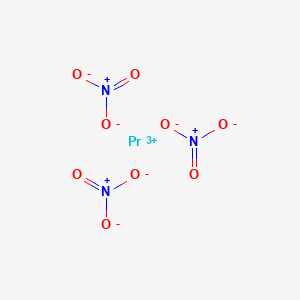

Bismuth (III) sulfate is most commonly produced from the reaction of bismuth (III) nitrate and sulfuric acid . Another polymorph of bismuth (III) sulfate can be produced by the treatment of lithium bismuthate (III) with sulfuric acid .Molecular Structure Analysis

Bismuth (III) sulfate is an inorganic chemical compound of bismuth with the formula Bi2(SO4)3 . The number of electrons in each of Bismuth’s shells is 2, 8, 18, 32, 18, 5 and its electron configuration is [Xe] 4f14 5d10 6s2 6p3 .Chemical Reactions Analysis

Bismuth (III) sulfate is most commonly produced from the reaction of bismuth (III) nitrate and sulfuric acid . Another polymorph of bismuth (III) sulfate can be produced by the treatment of lithium bismuthate (III) with sulfuric acid .Physical And Chemical Properties Analysis

Bismuth Sulfate is a moderately water and acid soluble Bismuth source for uses compatible with sulfates . It is a hygroscopic white solid that decomposes at 465 °C to bismuth (III) oxysulfate and is isotypic to antimony (III) sulfate .Scientific Research Applications

Electrochemical Applications

Electrochemical Behavior in Sulfuric Acid Solutions Bismuth sulfate's electrochemical behavior, particularly in sulfuric acid solutions, is pivotal for optimizing lead-acid batteries. It exhibits unique electrochemical properties, such as active dissolution during anodization and the formation of a protective film that suppresses further dissolution. The understanding of these electrochemical reactions is crucial for enhancing the performance of bismuth in batteries, offering insights into reducing its detrimental effects while leveraging its beneficial aspects (Li et al., 2006).

Biomedical Applications

Bismuth Interactions with Microbes Research has unveiled the inhibitory effects of bismuth(III) compounds on Desulfovibrio desulfuricans, a bacterium implicated in gastrointestinal disorders. These compounds exhibit targeted inhibition of cell energetics and promote the formation of bismuth sulfide nanocrystals. Understanding these mechanisms is crucial for developing bismuth-based treatments for microbial infections and potentially for other health conditions (Barton et al., 2019).

Industrial Applications

Solid Lubrication Bismuth sulfate and its compounds, like bismuth sulfide and oxide, have been studied as potential solid lubricants in industrial processes, especially at high temperatures. Their lubrication properties vary with temperature and compound type, which is essential for applications that require minimal friction and wear in machinery. The detailed analysis of their behavior under different conditions offers a path to environmentally friendly and efficient lubrication solutions (Gonzalez-Rodriguez et al., 2016).

Cancer Research and Therapy

Bismuth Compounds in Cancer Treatment The application of bismuth compounds in cancer chemo- and radiotherapy has garnered attention due to their therapeutic efficacy. Recent studies highlight the promising role of these compounds in inhibiting tumor growth and enhancing the effectiveness of ionizing radiation in advanced radiotherapy. This line of research opens new avenues for the application of bismuth-based compounds in cancer treatment, emphasizing the need for further investigation in this domain (Kowalik et al., 2019).

Mechanism of Action

The exact mechanism of bismuth subsalicylate is not fully understood. Bismuth subsalicylate is an insoluble complex that constitutes salicylic acid and trivalent bismuth . Like sucralfate, bismuth coats ulcers and erosions, creating a protective layer against acid and pepsin. It may also stimulate prostaglandin, mucus & bicarbonate secretion .

Safety and Hazards

Future Directions

With the modern achievements in the area of synthetic methods, investigation of specific structural features, and possibilities of practical use of the organic compounds of bismuth, there are still some “white spots” in the chemical landscape that need to be tapped . Bismuth can offer some advantages—compared to other metals. For example, it is more readily available and less toxic than other elements .

properties

IUPAC Name |

dibismuth;trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQZMQXCOWIHRY-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188121 | |

| Record name | Bismuth sulfate (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bismuth sulfate | |

CAS RN |

7787-68-0 | |

| Record name | Bismuth sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth sulfate (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibismuth tris(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68FE11533K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

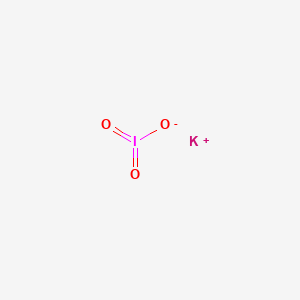

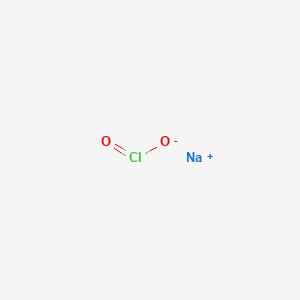

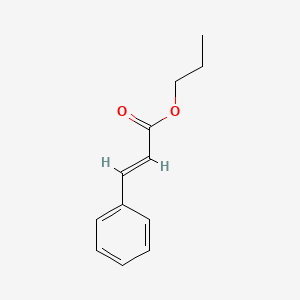

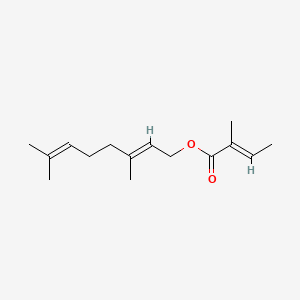

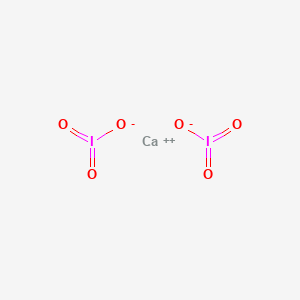

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.